molecular formula C16H14O3 B191451 4'-Hydroxy-4-methoxychalcone CAS No. 6338-81-4

4'-Hydroxy-4-methoxychalcone

Cat. No. B191451
CAS RN: 6338-81-4
M. Wt: 254.28 g/mol
InChI Key: RTCVAWRRHHSOCC-NYYWCZLTSA-N
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Description

4’-Hydroxy-4-methoxychalcone is a type of chalcone, a class of compounds that are precursors to flavonoids and isoflavonoids . It has the molecular formula C16H14O3 .


Synthesis Analysis

The synthesis of 4’-Hydroxy-4-methoxychalcone can be achieved through Claisen-Schmidt condensation from 2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde (anisaldehyde) in aqueous KOH as a catalyst in ethanol . Another method involves reacting 4-hydroxybenzaldehyde with 4-methoxy acetophenone using NaOH catalyst in a mortar for 30 minutes at room temperature .


Molecular Structure Analysis

The molecular structure of 4’-Hydroxy-4-methoxychalcone consists of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . The molecule has a molecular weight of 254.281 Da .


Chemical Reactions Analysis

Chalcones like 4’-Hydroxy-4-methoxychalcone are known to undergo a variety of chemical reactions. For instance, they can be hydrogenated to form dihydrochalcones . They can also undergo oxidative cyclization reactions .


Physical And Chemical Properties Analysis

4’-Hydroxy-4-methoxychalcone has a density of 1.2±0.1 g/cm3, a boiling point of 467.0±45.0 °C at 760 mmHg, and a flash point of 176.9±22.2 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Antibacterial Activity

Chalcones have been shown to exhibit antibacterial activity against various bacterial strains. For example, a study found that certain chalcone compounds had better antibacterial activity against Escherichia coli than Staphylococcus aureus . It’s plausible that “4’-Hydroxy-4-methoxychalcone” could also have similar antibacterial properties.

Anti-inflammatory Properties

Chalcone derivatives have been studied for their potential anti-inflammatory effects. A synthesis of chalcone derivatives suggested that they could suppress LPS-induced NO generation in vitro, indicating possible anti-inflammatory lead compounds .

Synthesis Techniques

The synthesis of chalcones can be achieved through various techniques. One method involves grinding techniques at room temperature, which could be applicable to the synthesis of “4’-Hydroxy-4-methoxychalcone” as well .

Anti-Melanogenic Effects

Chalcones have been researched for their anti-melanogenic effects, which could be beneficial in treating hyperpigmentation disorders. Derivatives of hydroxy-methoxychalcone have shown potent effects in this area .

Antioxidant Activity

The antioxidant properties of chalcones are well-documented. Studies evaluating chalcones and flavanones bearing hydroxyl and/or methoxyl groups have disclosed significant antioxidant activities .

Antitumor Activities

Chalcones also possess antitumor activities. Their structure has been evaluated for potential effects against cancer cells, making them candidates for antitumor drug development .

Bioprecursor of Flavonoids

Chalcones are known to be bioprecursors of flavonoids, which are important intermediates in the flavonoid biosynthetic pathway and are found in many edible and medicinal plants .

Mechanism of Action

While the specific mechanism of action for 4’-Hydroxy-4-methoxychalcone is not mentioned in the search results, chalcones in general are known to exhibit a wide range of biological activities, such as anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties .

Safety and Hazards

4’-Hydroxy-4-methoxychalcone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

While the specific future directions for 4’-Hydroxy-4-methoxychalcone are not mentioned in the search results, chalcones in general are being studied for their potential therapeutic applications. They are active lead molecules in medicinal chemistry for the discovery of new drugs . Further pharmacobotanical, biotechnological, and medicinal studies on the field of chalcone research are encouraged .

properties

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11,17H,1H3/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCVAWRRHHSOCC-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxy-4-methoxychalcone

CAS RN

6338-81-4
Record name NSC 40922
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC40922
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

To a solution of sodium hydroxide (100 g, 2.50 mol) in 1.8 L of a 10:8 mixture of water and methanol was added 4-hydroxyacetophenone (136 g, 1.00 mol). After stirring at room temperature for 30 minutes, 4-Methoxybenzaldehyde (136 g, 1.00 mol) was added to this mixture. The reaction mixture was stirred at 50° C. oil bath for 16 hours. A clear yellow solution resulted which was allowed to stir at room temperature for 30 minutes. 1N HCl aq (500 mL) and 600 mL of a 1:1 mixture of dichloromethane and THF were added to result two layers. The organic layer was washed by saturated NaHCO3 aq. (300 mL×2) and water (300 mL×3) and evaporated to yield orange solid. This solid was washed by 300 mL of EtOAc two times. The resulted yellow solid was dried in vacuo. Yield 133 g (52%). 1H NMR (CDCl3): δ3.85 (s, 3H), 6.93 (m, 4H), 7.47 (d, 1H), 7.50 (d, 2H), 7.75 (d, 1H), 7.96 (d, 2H).
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100 g
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136 g
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136 g
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Synthesis routes and methods II

Procedure details

To a well-stirred solution of 4-hydroxy acetophenone, 1 (10 g, 73.5 mmol) and 4-methoxy benzaldehyde, 4 (8.9 mL, 73.5 mmol) in methanol (140 mL) was added 50% w/v aqueous sodium hydroxide solution (70 mL). The reaction mixture was stirred at room temperature for 12 h and then evaporated in vacuo. Water was added and acidified with hydrochloric acid (1N) and extracted with ethyl acetate. The organic layer was separated, washed with water, dried over sodium sulphate, filtered and evaporated in vacuo. The residue yielded pure 7 after purification by column chromatography. Yield 16.8 g (90%); mp 184-185° C. MS (EI) m/z 254 (M+, 100%), 253 (34.7%), 239 (32.3%), 161 (36.8%), 121 (79.5%); IR (KBr) 3371, 1654; 1H NMR (200 MHz, CDCl3) δ 7.99 (d, J=8.6 Hz, 2H), 7.78 (d, J=15.6 Hz, 1H), 7.60 (d, J=8.6 Hz, 2H), 7.41 (d, J=15.6 Hz, 1H), 6.93 (d, J=7.2 Hz, 4H), 5.85 (s, 1H), 3.86 (s, 3H).
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10 g
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4
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8.9 mL
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140 mL
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70 mL
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Synthesis routes and methods III

Procedure details

Into an ethanol solution (5 liters) comprising 500 g (3.67 moles) of anisaldehyde and 500 g (3.67 moles) of 4-hydroxyacetophenone was dropped an aqueous solution (600 ml) of 250 g of sodium hydroxide in about 80 minutes in a stream of nitrogen. Thereafter, the mixture was heated to 50° C. and agitated for 24 hours. The reaction mixture was cooled down to room temperature, to which were added 2 liters of 12% hydrochloric acid and then 4 liters of water, whereupon crystals settled. The crystals were collected by filtration and quickly washed with ethanol, followed by drying under reduced pressure to obtain 750 g of the intended compound (2.95 moles, yield 80%). The compound was recrystallized from ethanol to obtain light yellow prismatic purified crystals. The melting point and various spectral data of the compound coincided with those of a reference compound.
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2 L
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4 L
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500 g
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500 g
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600 mL
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5 L
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80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the metabolism of 4'-Hydroxy-4-methoxychalcone in the body?

A1: Research using a rat model has shown that 4'-Hydroxy-4-methoxychalcone undergoes Phase 2 metabolism in the small intestine. This involves conjugation with glucuronide, sulfate, and glutathione. Interestingly, the rate of elimination and sulfation was found to be lower for a bis-Mannich derivative of 4'-Hydroxy-4-methoxychalcone compared to the parent compound. [] This suggests that structural modifications can significantly influence the metabolic fate of this chalcone.

Q2: Does the structure of 4'-Hydroxy-4-methoxychalcone influence its antimicrobial activity?

A2: Yes, structural modifications, particularly concerning the hydroxyl group, significantly impact the antimicrobial activity of 4'-Hydroxy-4-methoxychalcone and its analogs. Studies indicate that the presence of a hydroxyl group, particularly at the C-4 position, is crucial for antimicrobial activity. [] For example, removing the hydroxyl group in the B-ring of 4’-methoxychalcones or substituting it with other groups like halogens, a nitro group, an ethoxy group, or aliphatic substituents led to a complete loss of activity against Staphylococcus aureus bacteria and Rhodotorula rubra yeast. []

Q3: What analytical techniques are commonly used to study 4'-Hydroxy-4-methoxychalcone?

A3: Several analytical methods are employed to characterize and quantify 4'-Hydroxy-4-methoxychalcone.

  • HPLC-UV: This technique is valuable for quantifying 4'-Hydroxy-4-methoxychalcone in biological samples, like rat intestinal perfusates. []
  • HPLC-MS: This method helps identify and characterize Phase 2 metabolites of 4'-Hydroxy-4-methoxychalcone in biological samples. []
  • Spectroscopic Techniques: Techniques like FTIR, GC-MS, 1H-NMR, and 13C-NMR are routinely used to confirm the structure and purity of synthesized 4'-Hydroxy-4-methoxychalcone. [, ]

Q4: What is the potential of 4'-Hydroxy-4-methoxychalcone in anticancer research?

A4: While research is still in early stages, 4'-Hydroxy-4-methoxychalcone has shown promising results in in vitro studies against specific cancer cell lines. Notably, a chlorinated derivative of this chalcone exhibited significant activity against breast cancer (T47D) and colon cancer (WiDr) cell lines. [] Further research is needed to explore its mechanism of action and potential for development into a therapeutic agent.

Q5: Has 4'-Hydroxy-4-methoxychalcone demonstrated any activity related to heat shock proteins?

A5: Interestingly, a study investigating chalcones from Angelica keiskei found that a structurally similar chalcone, (±)-4,2',4'-trihydroxy-3'-[(6E)-2-hydroxy-7-methyl-3-methylene-6-octenyl]chalcone, significantly activated the heat shock protein 25 (hsp25) promoter and increased the expression of HSF1, HSP70, and HSP27 proteins. [] This finding suggests that exploring the potential of 4'-Hydroxy-4-methoxychalcone and its analogs in modulating heat shock protein responses could be a promising area for future research.

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